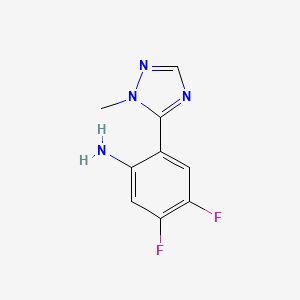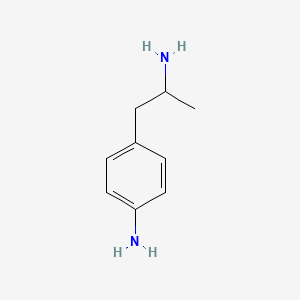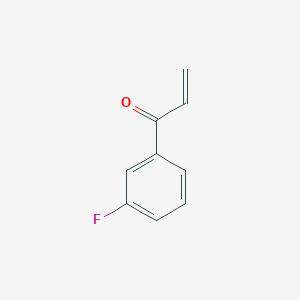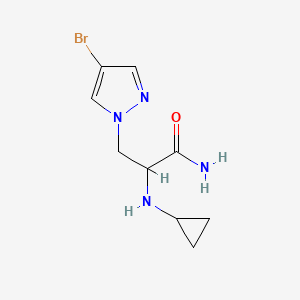
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyrazole ring and a cyclopropylamino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide typically involves multiple steps, starting with the bromination of a pyrazole derivative. The brominated pyrazole is then reacted with a suitable amine, such as cyclopropylamine, under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and cyclopropylamino group may contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13BrN4O |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide |
InChI |
InChI=1S/C9H13BrN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15) |
InChI Key |
YYMLPMYTVXDSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C=C(C=N2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


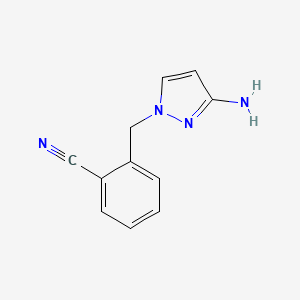
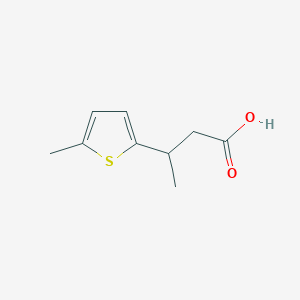

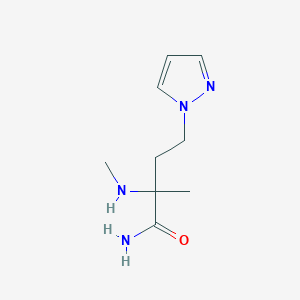


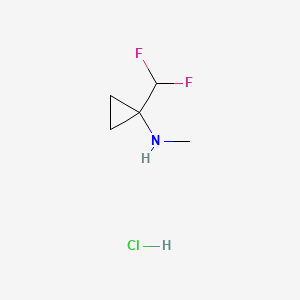
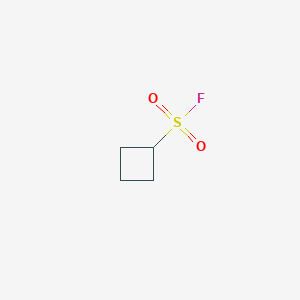

![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
